molecular formula ClHOSb B15125251 CID 50931182

CID 50931182

Cat. No.: B15125251
M. Wt: 174.22 g/mol
InChI Key: PDWVXNLUDMQFCH-UHFFFAOYSA-N
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Preparation Methods

Sodium tetrapropylborate is synthesized through the propylation of boron trifluoride diethyl etherate with propylmagnesium bromide, yielding tripropylborane. The reaction proceeds as follows :

BF3(C2H5)2O+3C3H7MgBrB(C3H7)3+3MgBrF+(C2H5)2O\text{BF}_3 \cdot (\text{C}_2\text{H}_5)_2\text{O} + 3 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{B}(\text{C}_3\text{H}_7)_3 + 3 \text{MgBrF} + (\text{C}_2\text{H}_5)_2\text{O} BF3​⋅(C2​H5​)2​O+3C3​H7​MgBr→B(C3​H7​)3​+3MgBrF+(C2​H5​)2​O

Tripropylborane can then react with propylsodium or with 1-chloropropane and sodium metal to yield the tetrapropylborate .

Chemical Reactions Analysis

Sodium tetrapropylborate undergoes various types of reactions, including:

Mechanism of Action

The primary mechanism of action of Sodium tetrapropylborate involves its role as a derivatization reagent. It reacts with organometallic compounds to form more volatile derivatives, which can then be analyzed using gas chromatography . This reaction is crucial for detecting and quantifying organometallic pollutants in various samples.

Comparison with Similar Compounds

Sodium tetrapropylborate is unique compared to other similar compounds due to its specific application in the derivatization of organometallic pollutants. Similar compounds include:

These compounds share similar chemical properties but differ in the alkyl groups attached to the boron atom, which can influence their reactivity and application in different analytical techniques.

Properties

Molecular Formula

ClHOSb

Molecular Weight

174.22 g/mol

InChI

InChI=1S/ClH.O.Sb/h1H;;

InChI Key

PDWVXNLUDMQFCH-UHFFFAOYSA-N

Canonical SMILES

O=[Sb].Cl

Origin of Product

United States

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